molecular formula C3H3FN2O B14173621 2-Fluoro-1-oxo-2H-1lambda~5~-imidazole CAS No. 921604-82-2

2-Fluoro-1-oxo-2H-1lambda~5~-imidazole

Katalognummer: B14173621
CAS-Nummer: 921604-82-2
Molekulargewicht: 102.07 g/mol
InChI-Schlüssel: PGBZMYCRCKFGDX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Fluoro-1-oxo-2H-1lambda~5~-imidazole is a fluorinated derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method is the fluorination of imidazole derivatives using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions . The reaction conditions often include the use of solvents like acetonitrile or dichloromethane and may require a catalyst such as silver triflate.

Industrial Production Methods

Industrial production of fluorinated imidazoles may involve continuous flow processes to ensure efficient and scalable synthesis. These methods often utilize automated systems to control reaction parameters precisely, ensuring high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2-Fluoro-1-oxo-2H-1lambda~5~-imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-Fluoro-1-oxo-2H-1lambda~5~-imidazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological targets.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and catalysts.

Wirkmechanismus

The mechanism of action of 2-Fluoro-1-oxo-2H-1lambda~5~-imidazole involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with active sites of enzymes or receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1H-Imidazole: The parent compound without fluorine substitution.

    2-Methyl-1H-imidazole: A methyl-substituted derivative.

    2-Chloro-1H-imidazole: A chlorine-substituted derivative.

Uniqueness

2-Fluoro-1-oxo-2H-1lambda~5~-imidazole is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable compound for various applications .

Eigenschaften

CAS-Nummer

921604-82-2

Molekularformel

C3H3FN2O

Molekulargewicht

102.07 g/mol

IUPAC-Name

2-fluoro-1-oxido-2H-imidazol-1-ium

InChI

InChI=1S/C3H3FN2O/c4-3-5-1-2-6(3)7/h1-3H

InChI-Schlüssel

PGBZMYCRCKFGDX-UHFFFAOYSA-N

Kanonische SMILES

C1=NC([N+](=C1)[O-])F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.